molecular formula C19H21NO2 B2397759 N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 332392-06-0

N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2397759
CAS RN: 332392-06-0
M. Wt: 295.382
InChI Key: JWOPHQBMGQDNIP-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a methoxyphenyl group, which is a phenyl ring with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide group could lead to the formation of hydrogen bonds, influencing the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could be involved in various reactions, such as hydrolysis or reduction . The methoxy group could undergo reactions like demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Mechanism of Action

Without specific context (like biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, it could interact with biological targets in the body, but this would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated for potential medicinal properties, given the bioactivity of many carboxamide-containing compounds .

properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-17-11-9-16(10-12-17)20-18(21)19(13-5-6-14-19)15-7-3-2-4-8-15/h2-4,7-12H,5-6,13-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOPHQBMGQDNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329908
Record name N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide

CAS RN

332392-06-0
Record name N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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